An In-depth Technical Guide to 3-(Dichloro(methyl)silyl)propyl Acetate: Structure, Properties, and Applications in Advanced Material Science
An In-depth Technical Guide to 3-(Dichloro(methyl)silyl)propyl Acetate: Structure, Properties, and Applications in Advanced Material Science
For Researchers, Scientists, and Drug Development Professionals
Molecular Architecture and Identification
3-(Dichloro(methyl)silyl)propyl acetate is an organosilane compound featuring a propyl acetate group and a reactive dichloromethylsilyl group. This unique structure allows it to act as a molecular bridge, coupling organic and inorganic materials.
The key identifying characteristics of this compound are:
-
Molecular Formula: C₇H₁₄Cl₂O₂Si
-
Molecular Weight: 241.17 g/mol
-
CAS Number: 5290-24-4
-
Synonyms: 3-Acetoxypropylmethyldichlorosilane
The structure consists of a central silicon atom bonded to a methyl group and two chlorine atoms. This dichlorosilyl moiety is highly reactive, particularly towards nucleophiles and moisture. The silicon atom is also attached to a propyl chain, which is terminated by an acetate group.
Chemical Structure:
Physicochemical Properties
A thorough understanding of the physical properties of 3-(Dichloro(methyl)silyl)propyl acetate is crucial for its handling, application, and process optimization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄Cl₂O₂Si | [1] |
| Molecular Weight | 241.17 g/mol | [1] |
| Boiling Point | 270.1 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.454 | [2] |
Synthesis and Reactivity
Synthesis: Hydrosilylation of Allyl Acetate
The primary industrial synthesis of 3-(Dichloro(methyl)silyl)propyl acetate is achieved through the hydrosilylation of allyl acetate with dichloromethylsilane (CH₃SiHCl₂). This addition reaction is typically catalyzed by a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.
The reaction proceeds via the addition of the Si-H bond across the double bond of the allyl acetate. The general mechanism is outlined below:
Caption: General workflow for the synthesis of 3-(Dichloro(methyl)silyl)propyl acetate.
Experimental Protocol: Platinum-Catalyzed Hydrosilylation
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Inert Atmosphere: The system is purged with dry nitrogen to exclude moisture, which can lead to the hydrolysis of the dichlorosilane.
-
Reagent Charging: Allyl acetate and a catalytic amount of a platinum catalyst (e.g., a solution of Speier's catalyst in isopropanol) are charged into the flask.
-
Addition of Silane: Dichloromethylsilane is added dropwise from the dropping funnel to the stirred solution. The reaction is often exothermic, and the addition rate may need to be controlled to maintain a specific reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the reactants and the appearance of the product.
-
Purification: Upon completion, the crude product is typically purified by fractional distillation under reduced pressure to remove the catalyst and any unreacted starting materials or byproducts.
Key Reactions and Reactivity
The reactivity of 3-(Dichloro(methyl)silyl)propyl acetate is dominated by the dichlorosilyl group. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions.
Hydrolysis and Condensation: In the presence of water, the dichloro-silyl group readily hydrolyzes to form silanol (Si-OH) groups. These silanols are highly reactive and can undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds. This reactivity is the basis for its use as a surface modifying agent.[3]
Caption: Hydrolysis and condensation pathway of 3-(Dichloro(methyl)silyl)propyl acetate.
Reaction with Nucleophiles: The chlorine atoms can be displaced by a variety of nucleophiles, such as alcohols, amines, and thiols, to form new silicon-heteroatom bonds. This allows for the introduction of a wide range of functional groups onto a silicon-containing backbone.
Applications in Drug Development and Material Science
The bifunctional nature of 3-(Dichloro(methyl)silyl)propyl acetate makes it a valuable tool for surface functionalization in various high-technology fields, including drug delivery and biomedical implants.
Surface Modification of Nanoparticles for Drug Delivery
The surface properties of nanoparticles are critical for their performance in drug delivery systems, influencing their stability, biocompatibility, cellular uptake, and drug release profile.[4][5] Silanization with molecules like 3-(Dichloro(methyl)silyl)propyl acetate offers a robust method to tailor these surface characteristics.[6][7]
Workflow for Nanoparticle Functionalization:
-
Nanoparticle Synthesis: A core nanoparticle material (e.g., silica, iron oxide) is synthesized.
-
Surface Activation: The nanoparticle surface is often treated to generate hydroxyl (-OH) groups, which are necessary for the reaction with the silane.
-
Silanization: The activated nanoparticles are dispersed in a suitable solvent, and 3-(Dichloro(methyl)silyl)propyl acetate is added. The dichlorosilyl groups react with the surface hydroxyls and with residual water to form a covalent siloxane layer on the nanoparticle surface.
-
Further Functionalization (Optional): The terminal acetate group can be hydrolyzed to a hydroxyl group, which can then be used for the covalent attachment of targeting ligands, drugs, or imaging agents.
Caption: Workflow for the functionalization of nanoparticles for targeted drug delivery.
This surface modification can improve the nanoparticle's dispersibility in biological media, reduce non-specific protein adsorption (opsonization), and enable active targeting to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[4]
Coating of Biomedical Implants
The long-term success of biomedical implants, such as orthopedic prostheses and dental implants, depends on their integration with the surrounding tissue and their resistance to infection.[8] Surface modification of these implants with bioactive coatings can significantly improve their performance. Silane coupling agents play a crucial role in creating these coatings.
By treating the surface of a metallic or ceramic implant with 3-(Dichloro(methyl)silyl)propyl acetate, a reactive layer is formed. The dichlorosilyl groups bind to the implant surface (often an oxide layer with hydroxyl groups), while the propyl acetate chains extend outwards. This organic layer can then be further modified to attach biomolecules that promote cell adhesion and growth (osseointegration) or to incorporate antimicrobial agents to prevent biofilm formation.[8][9]
Safety and Handling
As a dichlorosilane, 3-(Dichloro(methyl)silyl)propyl acetate is a reactive compound that requires careful handling.
-
Moisture Sensitivity: It reacts with water and moisture in the air to release hydrogen chloride (HCl), which is corrosive. Therefore, it should be handled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: Due to the potential release of HCl, it is corrosive to skin, eyes, and mucous membranes. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Predicted ¹H NMR Chemical Shifts:
-
Si-CH₃: ~0.4-0.8 ppm (singlet)
-
Si-CH₂-: ~0.8-1.2 ppm (triplet)
-
-CH₂-CH₂-: ~1.6-2.0 ppm (multiplet)
-
-O-CH₂-: ~3.9-4.3 ppm (triplet)
-
-C(O)-CH₃: ~2.0-2.2 ppm (singlet)
Predicted ¹³C NMR Chemical Shifts:
-
Si-CH₃: ~ -5 to 5 ppm
-
Si-CH₂-: ~10-15 ppm
-
-CH₂-CH₂-: ~20-25 ppm
-
-O-CH₂-: ~60-65 ppm
-
-C(O)-CH₃: ~20-25 ppm
-
-C=O: ~170-175 ppm
Note: These are estimated chemical shifts based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions. Experimental verification is recommended.[9][10][11]
Conclusion
3-(Dichloro(methyl)silyl)propyl acetate is a highly versatile molecule with significant potential in materials science, particularly in the burgeoning fields of nanomedicine and biomedical engineering. Its ability to covalently link organic functionalities to inorganic substrates provides a powerful platform for the rational design of advanced materials with tailored surface properties. As research in targeted drug delivery and biocompatible implants continues to advance, the demand for such bifunctional coupling agents is expected to grow, paving the way for new and innovative therapeutic and diagnostic solutions.
References
- Silane coatings of metallic biomaterials for biomedical implants: A preliminary review. (2018).
- Silane coatings of metallic biomaterials for biomedical implants: A preliminary review: SILANE COATINGS OF METALLIC BIOMATERIALS. (2018).
- Surface functionalization of nanoparticles for nanomedicine. (n.d.). SciSpace.
- Hydrosilylation of Propiolate Esters. (2025). Organic Syntheses, 102, 428-441.
- Surface-Modified Nanoparticles for Improved Drug Targeting and Reduced Toxicity. (2024). Research and Reviews: Journal of Pharmaceutics and Nanotechnology, 12(3).
- A review on the synthesis, surface modification and drug delivery of nanoparticles. (2021). Semantic Scholar.
- Nanoparticles in Drug Delivery Systems: Challenges, Innovations, And Surface Modification for Targeted Therapeutics. (2024). INDUS JOURNAL.
- Hydrosilylation C
- 3-[dichloro(methyl)
- Recent Advances in the Biomedical Applications of Functionalized Nanogels. (2022). PubMed.
- Nonamethylcyclopentasiloxanol | C9H28O6Si5 | CID 15392936. (n.d.). PubChem.
- Chemical Properties of 4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0). (n.d.). Cheméo.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organic Letters, 12(13), 3090-3093.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
- Functional polysiloxanes: a novel synthesis method and hydrophilic applications. (n.d.). New Journal of Chemistry (RSC Publishing).
- Significance of Bioactive Coatings for Medical Implants. (2024). E3S Web of Conferences, 507, 01056.
- 3-(CHLORODIMETHYLSILYL)
- 4-(4-Nitrophenylazo)-1-naphthol for synthesis 5290-62-0. (n.d.). Sigma-Aldrich.
- The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (n.d.).
- Modification of Mesoporous Silica Surface by Immobilization of Functional Groups for Controlled Drug Release. (2020).
- Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. (2025).
- CAS#:18301-56-9 | 3-[Dichloro(methyl)
- Facile Functionalization of Polymer Surfaces in Aqueous and Polar Organic Solvents via 3-Mercaptopropylsil
- LOCTITE SI 5290. (2018). Mouser Electronics.
- 3-(Methylthio)propyl acetate | C6H12O2S | CID 85519. (n.d.). PubChem.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI.
- methionyl acetate 3-(methylthio)
- Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. (2024). Diva-Portal.org.
- Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl). (n.d.). Arkivoc.
- n-Propyl acet
- 3-[dichloro(methyl)
- Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. (n.d.). SciSpace.
- 카르보닐탄소원자의 친핵성 치환반응 (제13보). 메탄올-아세토니트릴. (n.d.). Journal of the Korean Chemical Society.
- Me3SI-promoted chemoselective deacetylation: a general and mild protocol. (2021). PMC.
- Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. (n.d.). Journal of the American Chemical Society.
Sources
- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 2. Chemoselective Reduction of the Carbonyl Functionality through Hydrosilylation: Integrating Click Catalysis with Hydrosilylation in One Pot [organic-chemistry.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (PDF) Surface Modification of Nanoparticles for Targeted Drug Delivery [academia.edu]
- 7. rroij.com [rroij.com]
- 8. scbt.com [scbt.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
